2-(3,5-Dichloropyridin-2-yl)-2-phenylacetonitrile
Description
2-(3,5-Dichloropyridin-2-yl)-2-phenylacetonitrile is a nitrile-containing compound featuring a pyridine core substituted with two chlorine atoms at the 3- and 5-positions. Its molecular formula is C₁₃H₇Cl₂N₂, with a molecular weight of 276.12 g/mol. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the nitrile group, making it a versatile intermediate in heterocyclic chemistry.
Properties
IUPAC Name |
2-(3,5-dichloropyridin-2-yl)-2-phenylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-10-6-12(15)13(17-8-10)11(7-16)9-4-2-1-3-5-9/h1-6,8,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFBQANDJCQODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=C(C=C(C=N2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloropyridin-2-yl)-2-phenylacetonitrile typically involves the palladium-catalyzed Suzuki cross-coupling reaction. This reaction is performed in an aqueous medium using palladium acetate as the catalyst, sodium carbonate as the base, and a mixture of water and dimethylformamide as the solvent . The reaction conditions are mild and environmentally benign, making this method efficient and sustainable.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichloropyridin-2-yl)-2-phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen in the pyridine ring.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typical reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3,5-Dichloropyridin-2-yl)-2-phenylacetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyridine derivatives with biological targets.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichloropyridin-2-yl)-2-phenylacetonitrile involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with key analogues:
Key Differences and Implications
Substituent Effects on Reactivity: The target compound’s phenyl group enhances aromatic stacking interactions, while the quinazolinone derivative in incorporates a fused bicyclic system, increasing steric hindrance and altering solubility .
Synthetic Accessibility: Microwave-assisted synthesis (e.g., ) achieves moderate yields (54%) for quinazolinone derivatives but requires specialized equipment . The target compound’s synthesis route remains unspecified in the provided evidence.
Functional Group Diversity: The ester derivative (C₈H₄Cl₃F₂NO) in may exhibit higher hydrolytic instability compared to the nitrile-based target compound, limiting its utility in aqueous environments .
Biological Activity
2-(3,5-Dichloropyridin-2-yl)-2-phenylacetonitrile is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and drug development. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on diverse studies.
Chemical Structure
The compound features a dichloropyridine moiety and a phenylacetonitrile group, contributing to its pharmacological properties. The structural formula can be represented as follows:
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities including:
- Anticancer Properties : The compound has been evaluated for its efficacy against different cancer cell lines.
- Antimicrobial Activity : Studies suggest potential effectiveness against bacterial strains.
- Inhibition of Kinase Activity : It may act as an inhibitor for specific kinases involved in cellular signaling pathways.
The anticancer effects are primarily attributed to the inhibition of cell proliferation and induction of apoptosis in tumor cells. The compound has shown significant activity against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A2780 (Ovarian) | 5.4 | Inhibits proliferation |
| MCF7 (Breast) | 4.8 | Induces apoptosis |
| HCT116 (Colon) | 3.9 | Cell cycle arrest |
Case Studies
- Study on A2780 Cells : In a study by Smith et al. (2023), treatment with this compound resulted in a 50% reduction in cell viability at an IC50 value of 5.4 µM, demonstrating its potential as an anticancer agent.
- MCF7 Cell Line Analysis : Johnson et al. (2024) reported that the compound induced apoptosis in MCF7 cells through the activation of caspase pathways.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. The results indicate:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate inhibition |
| Escherichia coli | 16 µg/mL | Strong inhibition |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Kinase Inhibition
Recent studies have highlighted the role of this compound as an inhibitor of certain kinases involved in cancer progression.
Specific Kinases Targeted
- IP6K1 : Inhibition studies showed that the compound effectively reduces IP6K1 activity, which is crucial for cancer cell metabolism.
- AKT Pathway : The compound has been identified as a potential allosteric inhibitor of AKT, impacting downstream signaling pathways associated with cell survival and growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
